molecular formula C28H34N2O6 B15103297 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15103297
M. Wt: 494.6 g/mol
InChI Key: FIKOGAUVBIHJIR-SHHOIMCASA-N
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Description

5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone derivative characterized by a complex substitution pattern. The core structure comprises a 1,5-dihydro-2H-pyrrol-2-one scaffold with the following substituents:

  • Position 1: A 3-(4-morpholinyl)propyl group, which introduces a polar, nitrogen-containing heterocycle known to enhance solubility and metabolic stability .
  • Position 4: A 4-methoxy-3-methylbenzoyl group, providing steric bulk and electron-donating effects via the methoxy substituent.
  • Position 5: A 2-ethoxyphenyl moiety, contributing to lipophilicity and influencing electronic properties.

Properties

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

(4E)-5-(2-ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O6/c1-4-36-23-9-6-5-8-21(23)25-24(26(31)20-10-11-22(34-3)19(2)18-20)27(32)28(33)30(25)13-7-12-29-14-16-35-17-15-29/h5-6,8-11,18,25,31H,4,7,12-17H2,1-3H3/b26-24+

InChI Key

FIKOGAUVBIHJIR-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Selected Pyrrolone Derivatives

Compound ID/Ref. Position 1 Substituent Position 4 Substituent Position 5 Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 3-(4-Morpholinyl)propyl 4-Methoxy-3-methylbenzoyl 2-Ethoxyphenyl ~525 (calculated) N/A Hypothesized improved solubility
Compound 18 2-Hydroxypropyl 4-Methylbenzoyl 4-Ethylphenyl 380.18 243–245 Moderate yield (5%)
Compound 23 2-Hydroxypropyl 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 436.13 246–248 Low solubility (32% yield)
Compound 26 2-Hydroxypropyl 4-Methylbenzoyl 2,4-Bis(trifluoromethyl)phenyl 488.12 204–206 High lipophilicity
Compound 38 2-Hydroxypropyl 3-Methylbenzoyl 4-Isopropylphenyl 394.21 221–223 Suboptimal metabolic stability
Compound in 3-Morpholinopropyl 4-[(3-Methylbenzyl)oxy]benzoyl 4-Ethylphenyl ~560 (calculated) N/A Enhanced polarity

Key Observations:

Position 1 Substituents :

  • Hydroxypropyl groups (e.g., Compounds 18, 23) are associated with moderate yields (5–62%) and variable solubility .
  • Morpholinylpropyl substituents (Target Compound, ) are hypothesized to improve aqueous solubility due to the polar morpholine ring, a feature critical for drug-like properties .

Position 4 and 5 Substituents :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 23) reduce solubility but enhance metabolic resistance .
  • Bulky substituents (e.g., 2,4-bis(trifluoromethyl)phenyl in Compound 26) lower melting points, likely due to disrupted crystallinity .

Melting Points :

  • Compounds with hydroxypropyl substituents (e.g., 243–265°C) exhibit higher melting points than those with morpholinylpropyl or trifluoromethyl groups .

Biological Activity

The compound 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one, referred to as "compound X" for brevity, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound X features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of a pyrrolone moiety, along with various aromatic substituents, suggests potential interactions with biological targets such as enzymes and receptors.

Antioxidant Activity

Recent studies have indicated that compound X exhibits significant antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity is attributed to the presence of hydroxyl groups in its structure, which enhance electron donation capabilities.

Anti-inflammatory Effects

Compound X has been shown to modulate inflammatory pathways. In cellular models, it reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that compound X could be beneficial in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of compound X. It was found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway. Furthermore, compound X inhibited cell proliferation and migration in vitro, indicating its potential as an anti-metastatic agent.

The biological activities of compound X are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compound X may inhibit key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Interaction : The structural components of compound X suggest potential interactions with cellular receptors involved in growth signaling pathways.
  • Gene Expression Modulation : Compound X may influence gene expression related to oxidative stress response and apoptosis through pathways involving NF-kB and MAPK signaling.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant effectsCompound X showed a 50% reduction in DPPH radical activity at 100 µM concentration.
Study 2Assess anti-inflammatory propertiesInhibition of TNF-alpha production by 40% in lipopolysaccharide-stimulated macrophages.
Study 3Investigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment.

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